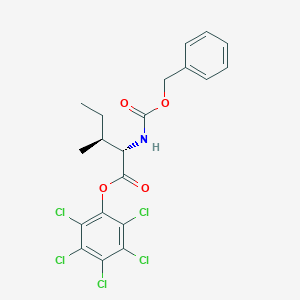

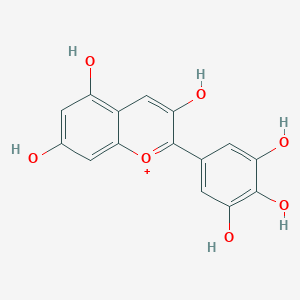

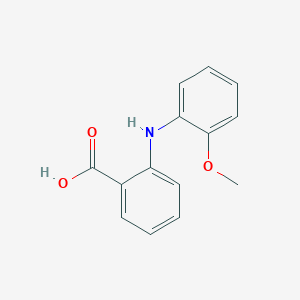

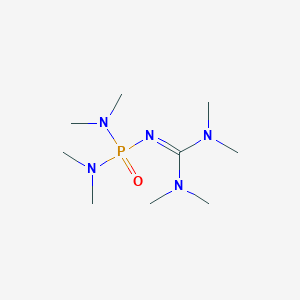

![molecular formula C8H6ClN3O2 B077890 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole CAS No. 14625-39-9](/img/structure/B77890.png)

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole

Overview

Description

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole (CMNB) is an organic compound with a wide range of applications in scientific research. It is a member of the nitrobenzimidazole family of compounds and is used as a reagent in various laboratory experiments. CMNB is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity : Imidazolyl Schiff bases, triazoles, and azetidinones derived from 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole have shown significant antibacterial and antifungal activities. Compounds with chloro, bromo, and nitro substitutions exhibited excellent antibacterial activity, especially against B. subtilis, and prominent antifungal activity on A. niger (Rekha et al., 2019).

Reactivity and Chemical Kinetics : Studies on the reactivity of 1-Methyl-2-chloromethyl-5-nitroimidazole, a related compound, show that it can form compounds with trisubstituted ethylenic double bonds, through C-alkylation and base-promoted nitrous acid elimination (Crozet et al., 1985). Additionally, the kinetics of converting 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole were explored using meta-density functional theory (Mohammadi et al., 2017).

Electrical and Electrochemical Applications : Novel nitro oligobenzimidazoles synthesized from benzimidazole monomers, including 6-nitro-1H-benzo[d]imidazol-2-yl derivatives, have been studied for their electrical conductivity and potential diode applications. Their electrical properties were correlated with charge densities on imidazole nitrogen, indicating significant potential in electronics (Anand et al., 2018).

Copper-Catalyzed Synthesis : 2-(Chloromethyl)-1H-benzo[d]imidazoles are utilized in copper-catalyzed processes to construct 6H-benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines, a class of compounds potentially useful in various chemical syntheses (Huang et al., 2013).

Antiparasitic Activity : 2-Nitroimidazoles, similar in structure to this compound, have shown significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential of these compounds in developing new antiparasitic drugs (Velez et al., 2022).

Antitubercular Properties : Some derivatives of 2-nitro-6-substituted imidazoles have been explored for their bactericidal properties against Mycobacterium tuberculosis, providing insights into new antitubercular treatments (Kim et al., 2009).

DNA Interaction and Antimicrobial Screening : Schiff base metal(II) complexes derived from imidazoles exhibit significant antibacterial and antifungal potencies. Their interaction with DNA, studied through spectroscopic and electrophoretic techniques, suggests potential applications in developing new therapeutic agents (Kumaravel & Raman, 2017).

Anti-Diabetic Studies : Benzimidazole-pyrazoline hybrid molecules have shown promise as effective inhibitors for α-glucosidase, indicating potential applications in treating diabetes (Ibraheem et al., 2020).

Mechanism of Action

Imidazole and its derivatives have been found to bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities . They have been used in treating various diseases, with mechanisms including topoisomerase IIR catalytic inhibition, focal adhesion kinase (FAK) inhibition, c-MYC G-quadruplex DNA stabilization, and aurora kinase inhibition .

Safety and Hazards

While specific safety and hazard information for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole is not available, imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Imidazole and its derivatives continue to be a rich source of chemical diversity and are being actively researched for their therapeutic potential . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name |

2-(chloromethyl)-6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRZVYKZIVFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322974 | |

| Record name | 2-(Chloromethyl)-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14625-39-9 | |

| Record name | 14625-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethyl-6-nitro-1H-benzoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.